molecular formula C24H21NO3 B593999 5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid CAS No. 1254475-87-0

5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Cat. No.: B593999
CAS No.: 1254475-87-0
M. Wt: 371.4 g/mol
InChI Key: BYIVGHIYNFQIJX-UHFFFAOYSA-N
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Description

JWH 018 N-pentanoic acid metabolite is an analytical reference standard categorized as a synthetic cannabinoid metabolite. It is derived from JWH 018, a well-known synthetic cannabinoid. The compound’s chemical name is 3-(1-naphthalenylcarbonyl)-1H-indole-1-pentanoic acid (CAS Number: 1254475-87-0). Its molecular formula is C24H21NO3 , and it has a molecular weight of 371.4 g/mol .

Preparation Methods

Industrial Production:: As of now, there is no documented industrial-scale production method for this metabolite. It primarily serves as a research and forensic reference standard.

Chemical Reactions Analysis

JWH 018 N-pentanoic acid metabolite may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly reported. The major products formed from these reactions would be derivatives of the parent compound.

Scientific Research Applications

Chemistry::

  • JWH 018 N-pentanoic acid metabolite aids in the study of synthetic cannabinoids and their metabolism.
  • Researchers use it as a reference standard for analytical methods, such as mass spectrometry.
Biology and Medicine::
  • Its potential biological effects remain an area of interest, although specific applications are not well-documented.
  • Researchers may explore its interactions with cannabinoid receptors and other molecular targets.
Industry::
  • Forensic laboratories use JWH 018 N-pentanoic acid metabolite for drug testing and toxicology analysis.

Comparison with Similar Compounds

JWH 018 N-pentanoic acid metabolite shares similarities with other synthetic cannabinoids, including JWH 018 itself and AM2201. Its uniqueness lies in its specific structural modifications.

Properties

IUPAC Name

5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIVGHIYNFQIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016375
Record name JWH-018 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254475-87-0
Record name JWH-018 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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